13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
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Overview
Description
2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione is a complex heterocyclic compound. It is characterized by its unique structure, which includes an imidazo[1’,5’:1,6]pyrido[3,4-b]indole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of indole-2-carboxylic derivatives using a suitable catalyst . The reaction conditions often include the use of a base and a solvent such as acetonitrile, with the reaction temperature carefully controlled to optimize yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid
- Pyrido[2,3-b]indol-4-ones
- Indolo[3,2-b]quinolines
Uniqueness
What sets 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione apart is its unique imidazo[1’,5’:1,6]pyrido[3,4-b]indole core, which imparts distinct chemical and biological properties. Its potential for diverse chemical modifications and biological activities makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H14ClN3O2 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C19H14ClN3O2/c20-11-5-7-12(8-6-11)23-18(24)17-9-14-13-3-1-2-4-15(13)21-16(14)10-22(17)19(23)25/h1-8,17,21H,9-10H2 |
InChI Key |
DJKVXAJPMVXLKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=O)N2CC3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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